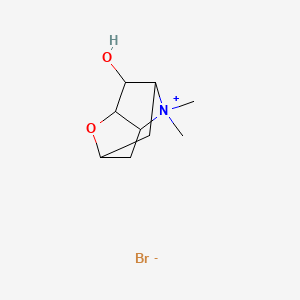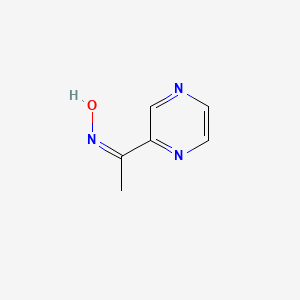
Adenosine-5',5''-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine-5’,5’'-d2 is a labelled analogue of Adenosine, a purine nucleoside that plays an important role in various biochemical processes . It is used in research and has potential applications in various fields .
Synthesis Analysis
The synthesis of Adenosine-5’,5’'-d2 and its analogues involves complex biochemical processes. For instance, the synthesis of phosphonoacetate analogues of the second messenger adenosine 5′-diphosphate ribose (ADPR) has been reported . Another study describes the total synthesis of a cyclic adenosine 5′-diphosphate ribose receptor agonist .Molecular Structure Analysis
Adenosine-5’,5’'-d2 has a molecular formula of C10H11D2N5O4 and a molecular weight of 269.26 . It is a small, relatively simple molecule, but within some of its bonds, it contains the potential for a quick burst of energy .Chemical Reactions Analysis
Adenosine-5’,5’'-d2 is involved in various chemical reactions. For example, Adenosine 5′-monophosphate (AMP) enzyme preparation produced by a strain of Streptomyces murinus (AMP deaminase enzyme preparation) catalyzes the hydrolysis of the amine group from AMP to produce inosine 5’ monophosphate (IMP) .Physical And Chemical Properties Analysis
Adenosine-5’,5’'-d2 is a neat product with a molecular formula of C10H11D2N5O4 and a molecular weight of 269.26 .Wissenschaftliche Forschungsanwendungen
Pharmacology
Adenosine receptors (ARs) are widely acknowledged pharmacological targets yet are still underutilized in clinical practice . Adenosine is a biochemical molecule of paramount importance that performs a diverse range of physiological roles in the organism . It is involved in a wide range of biological functions in virtually every system, organ, and tissue of the body . The modulation of ARs holds promise for the treatment of numerous diseases, including central nervous system disorders, cardiovascular and metabolic conditions, inflammatory and autoimmune diseases, and cancer .
Platelet Aggregation
Adenosine-5’-diphosphate has been used in the research of platelet integrin α (IIb)β3, which is crucial for platelet aggregation . It has been determined that the interaction between Adenosine 5’-diphosphate and the receptor P2Y12 is needed for the maintenance of integrin α (IIb)β3 activation .
Cardiovascular System
Adenosine is an endogenous nucleoside that regulates many physiological functions involving the heart and cardiovascular system . Among the cardioprotective properties of adenosine are its ability to improve cholesterol homeostasis, impact platelet aggregation and inhibit the inflammatory response .
Neurotransmission
Adenosine is a purine nucleoside and neuromodulator in the brain . It is also an essential component of energy production pathways, cellular metabolism, and gene regulation in brain cells . The levels of intracellular and extracellular adenosine are thus tightly controlled by a handful of proteins to maintain proper adenosine homeostasis .
Smooth Muscle Contraction
Adenosine is a purine nucleoside that impacts the cardiovascular system via the activation of its membrane receptors, named A1R, A2AR, A2BR and A3R . Adenosine is released during hypoxia, ischemia, beta-adrenergic stimulation or inflammation and impacts heart rhythm and produces strong vasodilation in the systemic, coronary or pulmonary vascular system .
Immune Response
Adenosine is an immunosuppressive metabolite produced at high levels within the tumor microenvironment . Hypoxia, high cell turnover, and expression of CD39 and CD73 are important factors in adenosine production . Adenosine signaling through the A2a receptor expressed on immune cells potently dampens immune responses in inflamed tissues .
Cell Signaling
Adenosine is a key player in cell signaling pathways. It can modulate a large number of physiological responses in many cells and organs, including the digestive organs . Adenosine receptors are expressed across species and by virtually all tissues, making them an excellent pharmacological target for various diseases .
Energy Metabolism
Adenosine plays a significant role in energy metabolism. It is an endogenous purine nucleoside present in all mammalian tissues, originating from the breakdown of ATP . It is involved in energy production pathways, cellular metabolism, and gene regulation in brain cells .
Sleep Regulation
Adenosine is involved in the regulation of sleep. It is an endogenous nucleoside that regulates many physiological functions involving the heart and cardiovascular system . Among the cardioprotective properties of adenosine are its ability to improve cholesterol homeostasis, impact platelet aggregation, and inhibit the inflammatory response .
Renal Function
Adenosine has a significant role in renal function. It stimulates functional responses that span the entire spectrum of renal physiology, including alterations in hemodynamics, hormone and neurotransmitter release, and tubular reabsorption .
Respiratory Function
Adenosine has a role in respiratory function. It is a potent modulator of inflammation and for this reason, the adenosinergic system represents an excellent pharmacological target for the myriad of diseases in which inflammation represents a cause, a pathogenetic mechanism, a consequence, a manifestation, or a protective factor .
Immune System Function
Adenosine is a potent modulator of the immune system. It suppresses immune cell function to protect tissue integrity . The anti-inflammatory properties of adenosine modulate the chronic inflammation and immune activation caused by various conditions .
Safety And Hazards
Zukünftige Richtungen
Adenosine-5’,5’'-d2 and its analogues have potential applications in various fields. For instance, changes in redox environment resulting from oxidative stresses may affect partitioning of APS into the primary and secondary thiol metabolic routes by having opposing effects on APSK and APS reductase in plants . Another study suggests that adenosine receptor manipulation could be a pertinent avenue of research for novel strategies aiming at efficiently delivering therapeutic drugs/cells into the CNS .
Eigenschaften
CAS-Nummer |
82741-17-1 |
|---|---|
Produktname |
Adenosine-5',5''-d2 |
Molekularformel |
C₁₀H₁₁D₂N₅O₄ |
Molekulargewicht |
269.26 |
Synonyme |
9-β-D-Ribofuranosyl-9H-purin-6-amine-5’,5’’-d2; 9-β-D-Ribofuranosyladenine-5’,5’’-d2; Adenine Riboside-2’-d; Adenocard-5’,5’’-d2; Adenocor-5’,5’’-d2; Adenogesic-5’,5’’-d2; Adenoscan-5’,5’’-d2; Adrekar-5’,5’’-d2; Boniton-5’,5’’-d2; D-Adenosine-5’,5’’- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonic acid, 4-chloro-2-[2-[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]-5-methyl-, ammonium salt (1:2)](/img/structure/B1146094.png)
![4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+)](/img/structure/B1146097.png)
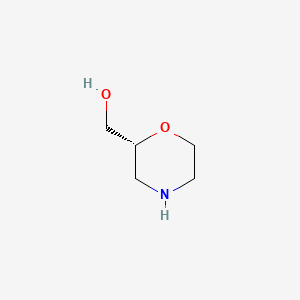
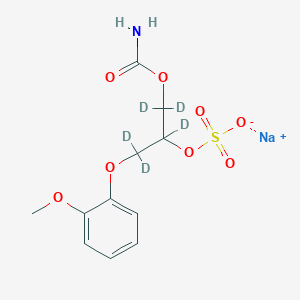
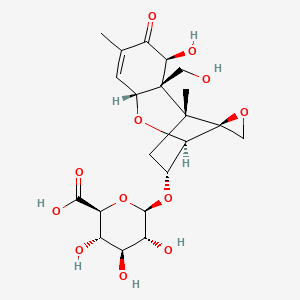
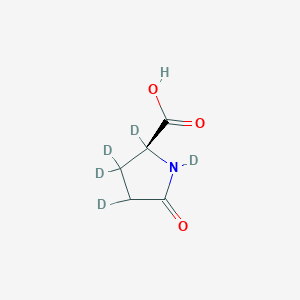
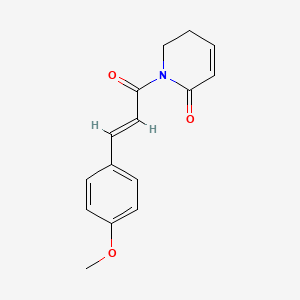
![Calcium;(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1146109.png)
